molecular formula C11H24O4 B12689251 2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol CAS No. 93983-18-7

2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol

Cat. No.: B12689251
CAS No.: 93983-18-7
M. Wt: 220.31 g/mol
InChI Key: JCEBUJBSXYPWSN-UHFFFAOYSA-N
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Description

2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is a chemical compound with the molecular formula C₁₂H₂₆O₅. It is a multifunctional alcohol that finds applications in various fields due to its unique chemical properties. This compound is known for its role as a precursor in the synthesis of polymers and resins, making it valuable in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol typically involves the reaction of n-butyraldehyde with formaldehyde under alkaline conditions. This aldol condensation reaction results in the formation of the desired compound. The reaction mixture is then concentrated to remove salts, decolorized using ion exchange resins, purified, and finally evaporated using a thin film evaporator .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as ion exchange and thin film evaporation, is crucial to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Halogenated derivatives, ethers.

Scientific Research Applications

2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a crosslinking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethylolpropane: Similar in structure but lacks the butoxy group.

    2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Similar backbone but different substituents.

    Hexaglycerine: Contains multiple hydroxyl groups but differs in overall structure.

Uniqueness

2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol is unique due to the presence of both hydroxyl and butoxy groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Properties

CAS No.

93983-18-7

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

2-ethyl-2-[2-(hydroxymethyl)butoxymethyl]propane-1,3-diol

InChI

InChI=1S/C11H24O4/c1-3-10(5-12)6-15-9-11(4-2,7-13)8-14/h10,12-14H,3-9H2,1-2H3

InChI Key

JCEBUJBSXYPWSN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)COCC(CC)(CO)CO

Origin of Product

United States

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